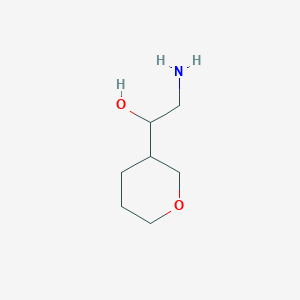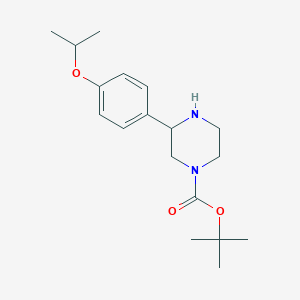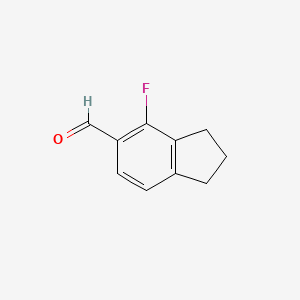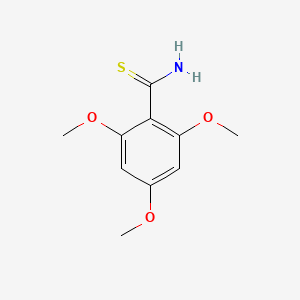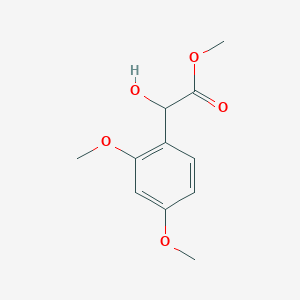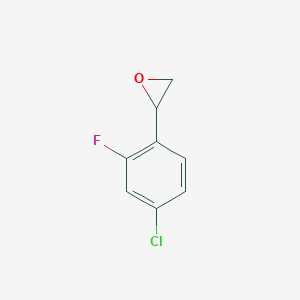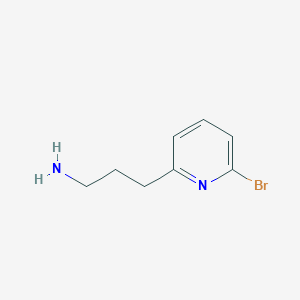
(s)-2-Pyridyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Pyridyloxirane is an organic compound that belongs to the class of epoxides. It features a pyridine ring fused with an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(s)-2-Pyridyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Pyridyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(s)-2-Pyridyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals and as a building block for materials science applications.
Mécanisme D'action
The mechanism of action of (s)-2-Pyridyloxirane involves its ability to react with nucleophiles due to the strained three-membered epoxide ring. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (s)-2-Pyridyloxirane include other epoxides and pyridine derivatives, such as:
- 2,3-Epoxypropylpyridine
- 2-Pyridylmethyl oxirane
- 3-Pyridyloxirane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the pyridine and epoxide functional groups. This unique combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic organic chemistry and various research applications.
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
2-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 |
Clé InChI |
DVZRYTWXFWRYPT-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=CC=CC=N2 |
SMILES canonique |
C1C(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
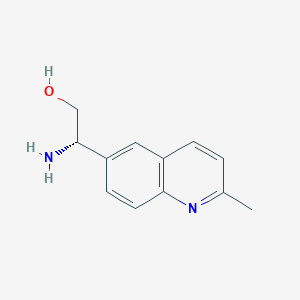
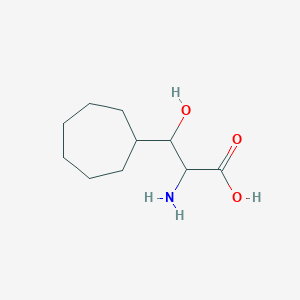
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
